Lipophilicity Shift: LogP Difference Between the Butanol and Propanol Homologs
The experimental logP of the target butanol derivative (Chemsrc: 2.95) exceeds that of the propanol analog (CAS 27852-91-1; Chemsrc: 2.56) by 0.39 log units . This difference corresponds to a roughly 2.5‑fold increase in octanol‑water partition coefficient and directly impacts passive membrane permeability and nonspecific protein binding [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Calculated logP = 2.95 (Chemsrc); XLogP3‑AA = 2.4 (PubChem) |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-2-nitropropan-1-ol (CAS 27852-91-1): logP = 2.56 (Chemsrc) |
| Quantified Difference | ΔlogP = +0.39 (Chemsrc); ≈ +0.16 (PubChem XLogP3) |
| Conditions | Chemsrc logP derived from experimental or QSAR estimation; PubChem XLogP3 computed with XLogP3 3.0 |
Why This Matters
A procurement decision based on the butanol homolog ensures a more lipophilic scaffold, which can be decisive for blood‑brain barrier penetration or membrane‑targeted assays.
- [1] PubChem XLogP3‑AA descriptor: CID 220747 value = 2.4, computed by XLogP3 3.0 (PubChem release 2025.04.14). View Source
